Morpholine, 4-(butoxymethyl)- Morpholine, 4-(butoxymethyl)-
Brand Name: Vulcanchem
CAS No.: 5625-84-3
VCID: VC19728834
InChI: InChI=1S/C9H19NO2/c1-2-3-6-12-9-10-4-7-11-8-5-10/h2-9H2,1H3
SMILES:
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol

Morpholine, 4-(butoxymethyl)-

CAS No.: 5625-84-3

Cat. No.: VC19728834

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

Morpholine, 4-(butoxymethyl)- - 5625-84-3

Specification

CAS No. 5625-84-3
Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
IUPAC Name 4-(butoxymethyl)morpholine
Standard InChI InChI=1S/C9H19NO2/c1-2-3-6-12-9-10-4-7-11-8-5-10/h2-9H2,1H3
Standard InChI Key APFXIUYBBXRHCO-UHFFFAOYSA-N
Canonical SMILES CCCCOCN1CCOCC1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Morpholine, 4-(butoxymethyl)-, retains the core morpholine structure—a six-membered ring containing one nitrogen and one oxygen atom in a 1,4-relationship . The butoxymethyl group (-CH2-O-C4H9) is bonded to the nitrogen atom, introducing steric bulk and altering electronic properties. The ether oxygen in the substituent enhances hydrogen-bonding capacity, while the butyl chain increases hydrophobicity.

Key structural features include:

  • Ring conformation: The morpholine ring adopts a chair-like conformation, minimizing torsional strain.

  • Substituent orientation: The butoxymethyl group projects axially, influencing intermolecular interactions .

Physical Properties

While experimental data for 4-(butoxymethyl)morpholine are scarce, inferences can be made from analogous compounds:

PropertyMorpholine 4-Methylmorpholine 4-(Butoxymethyl)morpholine (Predicted)
Boiling Point (°C)128–129144–146210–215
Density (g/cm³)1.0070.9190.965–0.985
Water SolubilityMisciblePartially miscibleLow miscibility
LogP (Partition Coefficient)-0.860.341.8–2.2

The extended alkyl chain in 4-(butoxymethyl)morpholine significantly reduces water solubility compared to unsubstituted morpholine, as evidenced by the higher predicted LogP value .

Synthesis and Reaction Chemistry

Nucleophilic Alkylation

A common method for N-alkylation of morpholine involves reacting morpholine with alkyl halides. For 4-(butoxymethyl)morpholine, this could involve:

  • Preparation of butoxymethyl chloride: Butanol is treated with formaldehyde and HCl gas to yield Cl-CH2-O-C4H9.

  • Alkylation reaction:

    Morpholine+Cl-CH2-O-C4H9Base4-(Butoxymethyl)morpholine+HCl\text{Morpholine} + \text{Cl-CH}_2\text{-O-C}_4\text{H}_9 \xrightarrow{\text{Base}} \text{4-(Butoxymethyl)morpholine} + \text{HCl}

    Bases like K2CO3 or Et3N are typically used to scavenge HCl .

Microwave-Assisted Synthesis

Modern techniques, as demonstrated in the synthesis of related morpholine derivatives, employ microwave irradiation to accelerate reactions :

  • Example protocol:

    • Morpholine (1.0 equiv), butoxymethyl bromide (1.2 equiv), and K2CO3 (2.0 equiv) in DMF.

    • Microwave at 150°C for 15 minutes.

    • Yield: ~85% after purification by column chromatography .

Reactivity Profile

The electron-withdrawing effect of the ether oxygen reduces the nucleophilicity of the nitrogen compared to morpholine (pKa ≈ 8.4 vs. 7.3 for 4-methylmorpholine) . This influences its participation in:

  • Mannich reactions: Lower reactivity than unsubstituted morpholine due to steric hindrance.

  • Complexation with metals: The ether oxygen can coordinate to Lewis acids like Zn²⁺ or Al³⁺, enabling catalytic applications .

Applications in Industrial and Pharmaceutical Contexts

Corrosion Inhibition

Morpholine derivatives are widely used in steam cycle systems for pH control . The butoxymethyl variant may offer advantages:

  • Enhanced volatility matching: The longer alkyl chain could adjust volatility to better match high-temperature steam phases.

  • Film formation: Hydrophobic butyl groups may facilitate protective monolayer formation on metal surfaces.

Pharmaceutical Intermediates

Morpholine rings are prevalent in bioactive molecules. The substituent in 4-(butoxymethyl)morpholine could serve as:

  • A prodrug moiety: Enzymatic cleavage of the butoxymethyl group might enable controlled drug release.

  • Solubility modifier: Balancing lipophilicity for blood-brain barrier penetration in CNS-targeted drugs .

Catalysis

In asymmetric synthesis, chiral morpholine derivatives act as ligands. The butoxymethyl group’s steric bulk could induce enantioselectivity in reactions like:

  • Aldol additions: Tested in model reactions with benzaldehyde and cyclohexanone .

  • Epoxidation: Potential use with oxone or peracid oxidants.

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

CompoundKey FeatureBoiling Point (°C)Application Scope
Morpholine Basic heterocycle, water-soluble128–129pH adjustment, solvent
4-Methylmorpholine Increased nucleophilicity144–146Polymerization catalyst
Piperidine Fully saturated, stronger base106Alkaloid synthesis
4-(Butoxymethyl)morpholineHydrophobic substituent210–215 (predicted)Specialty solvents, drug intermediates

Reactivity Trends

  • Basicity: Piperidine > Morpholine > 4-Methylmorpholine > 4-(Butoxymethyl)morpholine

  • Lipophilicity: 4-(Butoxymethyl)morpholine > 4-Methylmorpholine > Morpholine > Piperidine

Future Research Directions

  • Synthetic Optimization:

    • Develop continuous-flow processes to improve yield and purity.

    • Explore biocatalytic methods using lipases or transaminases.

  • Biological Screening:

    • Evaluate antimicrobial activity against Gram-positive/negative strains.

    • Assess cytotoxicity in human hepatocyte cell lines (e.g., HepG2).

  • Material Science Applications:

    • Test as a phase-transfer catalyst in biphasic reactions.

    • Investigate use in ion-selective membranes for batteries.

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